

Spectroscopic Profile of (2-Methylquinolin-4-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Methylquinolin-4-yl)methanol

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **(2-Methylquinolin-4-yl)methanol** (C₁₁H₁₁NO). Due to the limited availability of experimentally-derived spectra for this specific compound in public-domain literature and databases, this document focuses on presenting predicted data and the empirical data of closely related structural analogs. This comparative approach offers valuable insights into the expected spectroscopic characteristics, aiding in the identification, characterization, and quality control of **(2-Methylquinolin-4-yl)methanol** in a research and development setting.

Predicted Spectroscopic Data

While experimental spectra for **(2-Methylquinolin-4-yl)methanol** are not readily available, computational predictions provide a foundational understanding of its mass spectrometric behavior.

Mass Spectrometry

Predicted collision cross-section (CCS) values offer insights into the molecule's size and shape in the gas phase, which is valuable for ion mobility-mass spectrometry techniques.

Table 1: Predicted Collision Cross Section (CCS) Data for **(2-Methylquinolin-4-yl)methanol** Adducts^[1]

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	174.09134	135.0
[M+Na] ⁺	196.07328	144.6
[M-H] ⁻	172.07678	137.4
[M+NH ₄] ⁺	191.11788	154.9
[M+K] ⁺	212.04722	140.9
[M+H-H ₂ O] ⁺	156.08132	128.8
[M+HCOO] ⁻	218.08226	156.3
[M+CH ₃ COO] ⁻	232.09791	179.1
[M+Na-2H] ⁻	194.05873	143.7
[M] ⁺	173.08351	135.3
[M] ⁻	173.08461	135.3

Spectroscopic Data of Structural Analogs

The following sections present experimental spectroscopic data for compounds structurally related to **(2-Methylquinolin-4-yl)methanol**. These analogs provide a basis for predicting the spectral features of the target compound.

2-Methylquinolin-4-ol

2-Methylquinolin-4-ol is a tautomeric isomer of 2-methyl-1H-quinolin-4-one and provides a close comparison for the quinoline core.

Table 2: Spectroscopic Data for 2-Methylquinolin-4-ol[2]

Parameter	Value
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.18 g/mol
¹ H NMR	Data available through SpectraBase
¹³ C NMR	Data available through SpectraBase
Mass Spectrometry (GC-MS) m/z	159, 130, 131
IR Spectroscopy	Data available through SpectraBase (FTIR, ATR-IR)

2-Quinolinemethanol

This analog lacks the methyl group at the 2-position, allowing for the assessment of the methyl group's influence on the spectra.

Table 3: Spectroscopic Data for 2-Quinolinemethanol[3]

Parameter	Value
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.18 g/mol
Mass Spectrometry (GC-MS) m/z	159, 158, 130, 129, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of quinoline derivatives. These protocols can be adapted for the analysis of **(2-Methylquinolin-4-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Methanol- d_4) in a clean, dry NMR tube.[\[4\]](#)
 - For quantitative NMR (qHNMR), a precise concentration and an internal standard are required.[\[5\]](#)
- Instrument Setup:
 - The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to optimize homogeneity and achieve sharp, symmetrical peaks.[\[4\]](#)
- ^1H NMR Spectrum Acquisition:
 - A standard single-pulse experiment is typically employed.[\[4\]](#)
 - Key parameters to be set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, an increased number of scans is necessary to obtain a good signal-to-noise ratio.[\[4\]](#)
- ^{13}C NMR Spectrum Acquisition:
 - A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.[\[4\]](#)
 - Due to the low natural abundance of ^{13}C , a greater number of scans and a longer acquisition time are generally required compared to ^1H NMR.[\[4\]](#)
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
 - Phase and baseline corrections are applied.

- The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For solid samples like **(2-Methylquinolin-4-yl)methanol**, the following methods are common:

- Thin Solid Film Method:
 - Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[6\]](#)
 - Drop the solution onto a salt plate (e.g., NaCl or KBr).[\[6\]](#)
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[6\]](#)
 - Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[6\]](#)
- Potassium Bromide (KBr) Pellet Method:
 - Mix a small amount of the solid sample with dry KBr powder.
 - Grind the mixture to a fine powder.
 - Press the powder under high pressure in a die to form a transparent disk.[\[7\]](#)
 - Place the KBr disk in the sample holder for analysis.
- Nujol Mull Method:
 - Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to create a fine paste (mull).[\[7\]](#)[\[8\]](#)
 - Spread the mull between two salt plates.[\[7\]](#)
 - Mount the plates in the spectrometer for analysis. The characteristic peaks of Nujol can be subtracted from the sample spectrum.[\[7\]](#)

Mass Spectrometry (MS)

A general protocol for the mass spectrometric analysis of organic compounds is as follows:

- Sample Preparation:
 - Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.[\[9\]](#)
 - Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[\[9\]](#)
 - Ensure the final solution is free of any particulate matter by filtration if necessary.[\[9\]](#)
- Ionization:
 - The sample is introduced into the ion source of the mass spectrometer. Common ionization techniques for such molecules include:
 - Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, leading to ionization and often extensive fragmentation.[\[10\]](#)[\[11\]](#)
 - Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, forming ionized droplets from which the analyte ions are desolvated. This is a softer ionization technique, often resulting in the observation of the molecular ion.[\[9\]](#)
- Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[\[10\]](#)[\[12\]](#)
- Detection:
 - The separated ions are detected, and their abundance is recorded as a function of their m/z , generating a mass spectrum.[\[11\]](#)

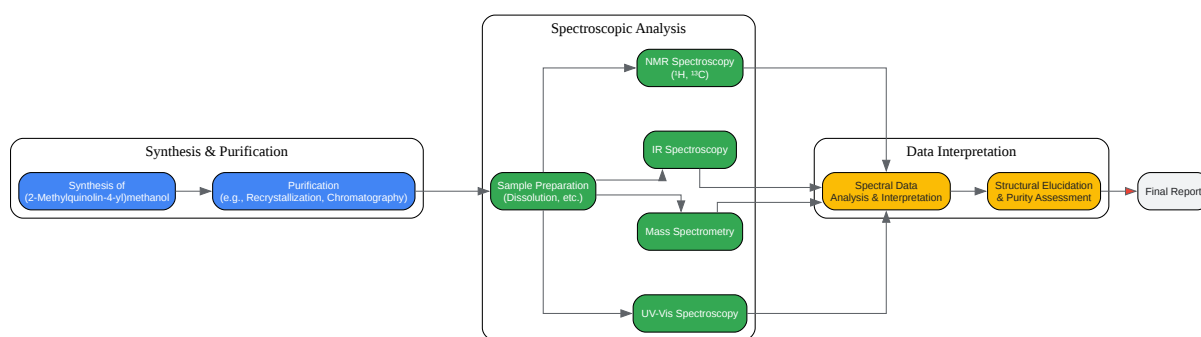
UV-Vis Spectroscopy

A general procedure for obtaining a UV-Vis spectrum of a quinoline derivative is:

- Sample Preparation:
 - Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or n-hexane).[\[13\]](#)
 - Dilute the stock solution to a final concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1 AU), for example, 1×10^{-5} M.[\[13\]](#)
- Spectrum Acquisition:
 - Record a baseline spectrum of the solvent using a cuvette.
 - Fill a cuvette with the sample solution and place it in the spectrophotometer.
 - Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.[\[14\]](#)
 - The wavelengths of maximum absorbance (λ_{max}) are identified.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like **(2-Methylquinolin-4-yl)methanol**.



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Caption: General workflow for synthesis and spectroscopic characterization.

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